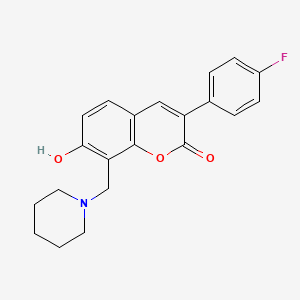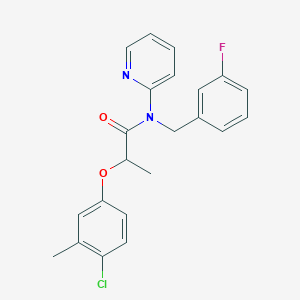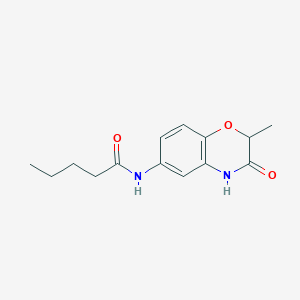![molecular formula C22H33N5O3S2 B14979629 N-cyclohexyl-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B14979629.png)
N-cyclohexyl-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE typically involves multi-step organic reactions. One common approach is the formation of the triazole ring through a cyclization reaction, followed by the introduction of the sulfonamide group via sulfonylation. The final steps often include the attachment of the cyclohexyl and methyl groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The triazole ring may also play a role in binding to biological molecules, affecting various pathways and processes within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE: This compound is unique due to its specific combination of functional groups and structural features.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents may have varying properties and applications.
Sulfonamide Compounds: Other sulfonamide-containing compounds may share some biological activities but differ in their overall structure and function.
Uniqueness
The uniqueness of N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H33N5O3S2 |
|---|---|
Poids moléculaire |
479.7 g/mol |
Nom IUPAC |
N-cyclohexyl-2-[[4-ethyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C22H33N5O3S2/c1-5-26-20(15-27(32(4,29)30)19-13-11-17(2)12-14-19)23-24-22(26)31-16-21(28)25(3)18-9-7-6-8-10-18/h11-14,18H,5-10,15-16H2,1-4H3 |
Clé InChI |
JUQAABGIKOXSAP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)N(C)C2CCCCC2)CN(C3=CC=C(C=C3)C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B14979555.png)


![1-(1,3-benzodioxol-5-yl)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}methanamine](/img/structure/B14979566.png)

![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide](/img/structure/B14979577.png)
![2-{2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B14979586.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14979587.png)
![2-methyl-4-{4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B14979588.png)
![1-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine](/img/structure/B14979591.png)
![N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B14979596.png)
![N-[(5-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B14979627.png)
![N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14979628.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide](/img/structure/B14979631.png)
